Cas no 959256-89-4 (1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one)

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one

- 2-Propen-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-

- Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-

- 959256-89-4

- 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one

- EN300-1788576

- DTXSID001181388

- 1-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)-2-propen-1-one #

- BJIRABLPQUFPFO-UHFFFAOYSA-N

-

- インチ: 1S/C12H16O/c1-4-11(13)9-6-5-8-7-10(9)12(8,2)3/h4,6,8,10H,1,5,7H2,2-3H3

- InChIKey: BJIRABLPQUFPFO-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C)C1=CCC2CC1C2(C)C

計算された属性

- せいみつぶんしりょう: 176.120115130g/mol

- どういたいしつりょう: 176.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788576-10.0g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 10g |

$4729.0 | 2023-05-23 | ||

| Enamine | EN300-1788576-0.5g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-2.5g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-0.1g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-10g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-5g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-0.05g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-0.25g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1788576-5.0g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 5g |

$3189.0 | 2023-05-23 | ||

| Enamine | EN300-1788576-1.0g |

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}prop-2-en-1-one |

959256-89-4 | 1g |

$1100.0 | 2023-05-23 |

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one 関連文献

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-oneに関する追加情報

Introduction to 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one (CAS No. 959256-89-4)

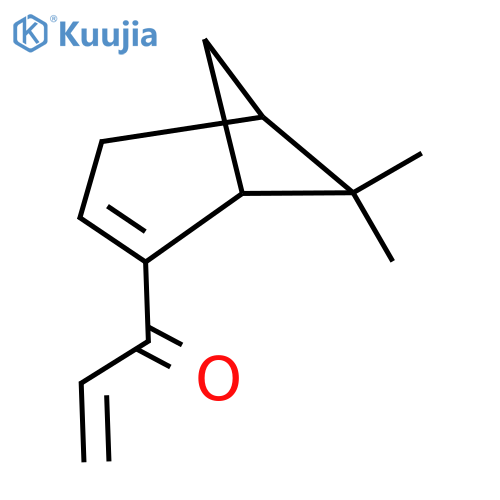

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 959256-89-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of bicyclic ketones, which are known for their diverse applications in medicinal chemistry and material science. The presence of a fused cycloalkane system with a conjugated enone moiety makes this molecule particularly intriguing for researchers exploring novel synthetic pathways and bioactive scaffolds.

The molecular structure of 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one consists of a bicyclo[3.1.1]heptane core substituted with an acrylate group at the 2-position and a methyl group at the 6-position of the cycloalkane ring. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical transformations and biological assays. The conjugated system formed by the enone and double bond regions offers opportunities for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic ketones due to their ability to mimic natural product scaffolds and exhibit diverse biological activities. Studies have shown that such compounds can interact with multiple biological targets, including enzymes and receptors, leading to potential therapeutic effects. For instance, derivatives of bicyclo[3.1.1]heptane have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one may contribute to its unique pharmacokinetic profile and binding affinity to biological targets.

The synthesis of 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one presents a significant challenge due to the complexity of the bicyclic framework and the need for precise functional group control. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, have been employed to construct this molecule efficiently. The development of novel synthetic routes not only advances the field of organic chemistry but also provides access to new libraries of bioactive compounds for drug discovery efforts.

Recent research has highlighted the importance of conjugated enones as versatile building blocks in medicinal chemistry. These compounds can undergo various chemical reactions, including Michael additions, aldol condensations, and photochemical transformations, allowing for the rapid construction of complex molecular architectures. The incorporation of a methyl-substituted bicyclo[3.1.1]heptane core into 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one enhances its reactivity and opens up possibilities for further derivatization.

The potential applications of 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one extend beyond pharmaceuticals into other areas such as agrochemicals and specialty materials. Bicyclic structures are often found in natural products with desirable physicochemical properties, making them attractive candidates for developing new materials with tailored functionalities. For example, derivatives of this compound could be explored as precursors for high-performance polymers or as intermediates in the synthesis of advanced coatings.

In conclusion, 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-ypropenone (CAS No: 959256894) represents a fascinating molecule with significant potential in multiple scientific domains Its unique structural features make it a valuable scaffold for further chemical exploration and biological evaluation The ongoing research into this compound underscores its importance as a building block in modern chemistry

959256-89-4 (1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one) 関連製品

- 893616-55-2(Methyl 2,4-dihydroxy-6-methylnicotinate)

- 1501585-47-2(3-(Pyridin-4-yl)pyrazine-2-carboxylic acid)

- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)

- 1804832-39-0(4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1261779-77-4(4-Chloromethyl-2,3,5,6-tetrafluoro-3'-(trifluoromethoxy)biphenyl)

- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))

- 104807-46-7(Methoctramine)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 1396580-59-8(N-(6-methoxypyrimidin-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)

- 2418670-57-0(methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate)